LP-935509

Übersicht

Beschreibung

LP-935509 ist ein niedermolekularer Inhibitor, der auf die Adapterprotein-2-assoziierte Kinase 1 (AAK1) abzielt. Es ist bekannt für seine potenziellen therapeutischen Anwendungen bei der Behandlung neuropathischer Schmerzen. This compound ist hochgradig hirndurchlässig und zeigt eine potente inhibitorische Aktivität gegenüber AAK1 sowie anderen Kinasen wie BIKE und Zyklon G-assoziierter Kinase .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung der Kernstruktur durch eine Kondensationsreaktion.

- Funktionalisierung der Kernstruktur durch Einführung verschiedener Substituenten.

- Reinigung und Isolierung des Endprodukts.

Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um die Ausbeute und Reinheit der Verbindung zu optimieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Analysetechniken ist in der industriellen Produktion üblich, um hohe Effizienz und Ausbeute zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Kinasen und Signaltransduktionswege zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Prozesse und Proteininteraktionen.

Medizin: Als potenzieller Therapeutikum für die Behandlung neuropathischer Schmerzen und anderer neurologischer Erkrankungen erforscht.

Industrie: In der Arzneimittelforschung und -entwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und Arzneimittelkandidaten zu optimieren .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Adapterprotein-2-assoziierten Kinase 1 (AAK1). Diese Kinase spielt eine entscheidende Rolle bei der Clathrin-vermittelten Endozytose und dem Rezeptortransport. Durch die Hemmung von AAK1 stört this compound diese Prozesse, was zu einer Verringerung der Schmerzsignalisierung und Modulation anderer zellulärer Pfade führt. Die Verbindung hemmt auch andere Kinasen wie BIKE und Zyklon G-assoziierte Kinase, was zu ihren breiten biologischen Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Management

One of the primary applications of LP-935509 is in the management of neuropathic pain. Studies have shown that this inhibitor effectively reduces pain responses in mice subjected to formalin tests, a common method for assessing nociceptive behavior. In particular, this compound has been noted to reverse established pain behaviors following spinal nerve ligation (SNL) procedures, which simulate chronic pain conditions in humans .

Key Findings:

- Reduced Pain Response: In phase II formalin tests, this compound caused a significant decrease in paw flinches, indicating reduced pain sensitivity .

- Dose-Dependent Effects: The efficacy of this compound was found to be dose-dependent, with higher doses resulting in greater reductions in pain behavior .

Antiviral Properties

Emerging evidence suggests that this compound may also possess antiviral properties. Recent studies have explored its effectiveness against various viral infections, including dengue virus (DENV) and hepatitis C virus (HCV). The compound's ability to inhibit AAK1 is believed to play a role in modulating viral replication and cellular responses to infection .

Antiviral Efficacy:

- Inhibition of Viral Replication: this compound demonstrated activity against DENV with effective concentrations observed in the low micromolar range .

- Potential for Optimization: Structural modifications of this compound and related compounds have led to derivatives with improved antiviral activity, suggesting avenues for further drug development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound has a 50% oral bioavailability and a plasma half-life of approximately 4 hours. Notably, brain concentrations of this compound exceed those found in plasma, which may enhance its efficacy in treating central nervous system-related conditions such as chronic pain .

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | 50% |

| Plasma Half-Life | 4 hours |

| Brain-to-Plasma Ratio | >2 |

Efficacy in Animal Models

Research involving various animal models has provided insights into the efficacy of this compound:

- Spinal Nerve Ligation Model:

- Chronic Constriction Injury Model:

- Diabetic Peripheral Neuropathy Model:

Wirkmechanismus

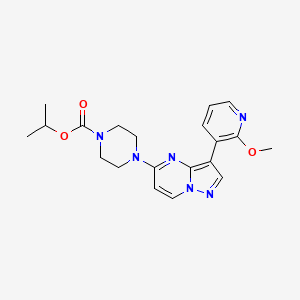

LP-935509, also known as 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester, is a potent and selective inhibitor of the adaptor protein-2 associated kinase 1 (AAK1) .

Target of Action

The primary target of this compound is the adaptor protein-2 associated kinase 1 (AAK1) . AAK1 is a specific kinase that belongs to the Numb-associated family of protein kinases (NAKs) . These kinases are known to exert broad biological effects .

Mode of Action

This compound is an ATP-competitive inhibitor of AAK1 . It interacts with AAK1 by competing with ATP for the ATP-binding site in the kinase . This inhibits the phosphorylation activity of AAK1, thereby reducing its function .

Biochemical Pathways

AAK1 plays a role in receptor clearance from the membrane . By inhibiting AAK1, this compound is thought to prevent the clearance of receptors belonging to the GABAergic system . This results in the salvage of these receptors from clearance, potentially leading to an increase in GABAergic signaling .

Pharmacokinetics

This compound is orally active, potent, selective, ATP-competitive, and brain-penetrant . .

Result of Action

This compound shows antinociceptive activity . In studies with mice, this compound reduced pain response in phase II formalin and reversed fully established pain behavior following the spinal nerve ligation (SNL) procedure . It also reduced evoked pain responses in the rat chronic constriction injury (CCI) model and the rat streptozotocin model of diabetic peripheral neuropathy .

Action Environment

The relevant pool of AAK1 for antineuropathic action was found to be in the spinal cord . AAK1 inhibitors dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by CCI . .

Biochemische Analyse

Biochemical Properties

LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, this compound inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. This compound also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, this compound prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by this compound reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a robust reduction in pain behavior within minutes of administration . The effects of this compound on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that this compound has a rapid onset of action and a relatively short duration of effect in laboratory settings.

Dosage Effects in Animal Models

This compound exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of this compound at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, this compound at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that this compound is effective at reducing pain behavior in a dose-dependent manner.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of this compound involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, this compound is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. This compound binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct this compound to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LP-935509 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

- Formation of the core structure through a condensation reaction.

- Functionalization of the core structure by introducing various substituents.

- Purification and isolation of the final product.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. The use of automated reactors and advanced analytical techniques is common in industrial production to achieve high efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

LP-935509 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LX9211: Ein weiterer AAK1-Inhibitor mit ähnlichem therapeutischem Potenzial.

BMT-046091: Ein selektiver Radioligand, der zur Untersuchung der AAK1-Verteilung und -Zielbindung verwendet wird.

Einzigartigkeit von LP-935509

This compound ist aufgrund seiner hohen Hirndurchlässigkeit und potenten inhibitorischen Aktivität gegen mehrere Kinasen einzigartig. Seine Fähigkeit, etabliertes Schmerzverhalten umzukehren, und seine breite Anwendbarkeit in verschiedenen Forschungsbereichen machen es zu einer wertvollen Verbindung für die wissenschaftliche Untersuchung .

Biologische Aktivität

LP-935509 is a potent small-molecule inhibitor specifically targeting Adapter-Associated Kinase 1 (AAK1), which has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound belongs to a novel class of drugs designed to modulate pain pathways by inhibiting key kinases involved in receptor-mediated endocytosis.

The primary mechanism by which this compound exerts its effects is through the inhibition of AAK1, an enzyme that plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates adaptor protein 2 (AP2), facilitating the internalization of various receptors, including those involved in pain signaling. By inhibiting AAK1, this compound reduces the endocytosis of these receptors, thereby diminishing pain signal transmission .

Key Biological Targets

- AAK1 : Inhibition leads to reduced endocytosis of pain-related receptors, impacting pain signaling pathways.

- BIKE : this compound also inhibits BMP-2-inducible protein kinase (BIKE), which is involved in osteoclast differentiation, indicating a broader biological activity beyond pain modulation .

- GAK : Cyclin G-associated kinase (GAK) is another target, further contributing to its complex pharmacological profile .

Pharmacological Profile

This compound has demonstrated efficacy in various preclinical models of neuropathic pain. In studies involving mice and rats, the compound significantly reduced pain responses in models such as the formalin test and spinal nerve ligation (SNL) model:

Case Studies and Research Findings

A series of studies have elucidated the biological activity and therapeutic potential of this compound:

- Efficacy in Pain Models : In a study by Ye et al. (2016), this compound was shown to effectively reduce persistent pain behaviors in mice subjected to formalin injections and spinal nerve ligation, highlighting its potential as a treatment for chronic pain conditions .

- Mechanistic Insights : Research indicated that AAK1 knockout mice exhibited decreased responses to persistent pain, supporting the hypothesis that AAK1 inhibition could be beneficial for neuropathic pain management. The use of this compound in these models confirmed its role as a selective AAK1 inhibitor with significant analgesic properties .

- Side Effect Profile : While this compound shows promise, its broad activity on multiple kinase targets raises concerns regarding potential side effects. The compound's selectivity for AAK1 over other kinases like BIKE and GAK was evaluated, revealing that while it is a potent inhibitor, caution is warranted regarding its off-target effects .

Eigenschaften

IUPAC Name |

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYSJIWTIHOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of LP935509?

A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.

Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?

A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.

Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?

A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.